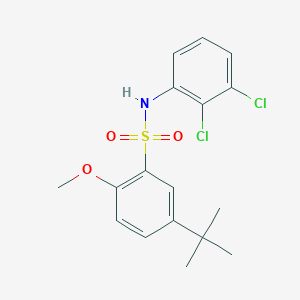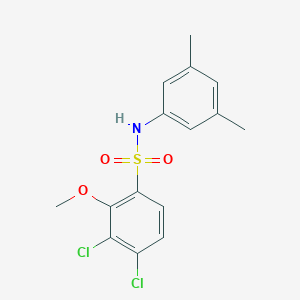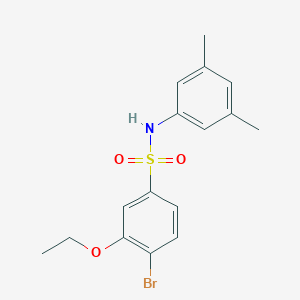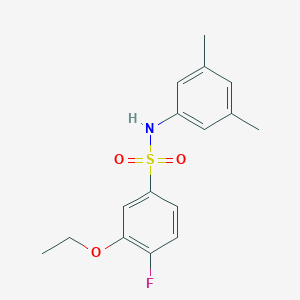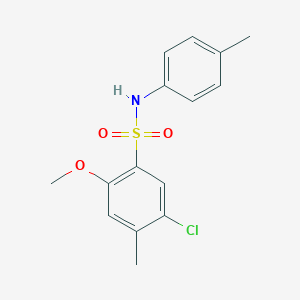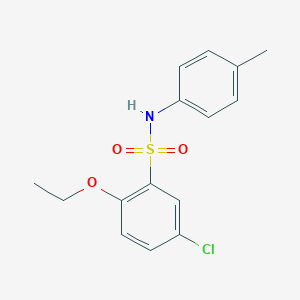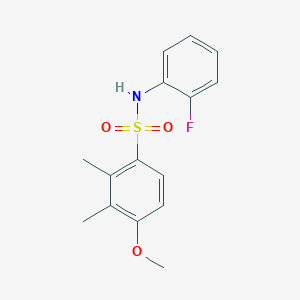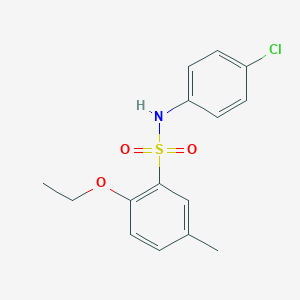![molecular formula C17H19N3O3S B288439 1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)
1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole, commonly known as EIT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EIT is a benzotriazole derivative that contains a sulfonamide group and an ethoxyisopropyl substituent, which makes it a promising candidate for various applications in the fields of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
EIT has been extensively studied for its potential applications in various scientific fields. In chemistry, EIT has been used as a photoinitiator for polymerization reactions, as well as a catalyst for the synthesis of organic compounds. In biology, EIT has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs. EIT has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Wirkmechanismus
The mechanism of action of EIT is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. EIT has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. EIT has also been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of the cell wall of fungi.
Biochemical and Physiological Effects
EIT has been shown to have various biochemical and physiological effects. In vitro studies have shown that EIT inhibits the growth of various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. EIT has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EIT is its versatility in various scientific fields. EIT can be used as a photoinitiator for polymerization reactions, a catalyst for organic synthesis, an antimicrobial and antifungal agent, and a fluorescent probe for imaging biological systems. However, one limitation of EIT is its low solubility in water, which can make it difficult to use in some biological experiments.
Zukünftige Richtungen
There are several future directions for the study of EIT. One potential area of research is the development of new antibiotics and antifungal drugs based on the structure of EIT. Another potential area of research is the use of EIT as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to determine the potential of EIT as an anticancer agent and to understand its mechanism of action in more detail.
Synthesemethoden
The synthesis of EIT involves the reaction of 4-ethoxy-3-isopropylphenylamine with chlorosulfonyl isocyanate in the presence of triethylamine. This reaction yields the intermediate compound, which is then treated with sodium azide to form EIT. The overall yield of this synthesis method is around 50%, and the purity of the product can be increased by recrystallization.
Eigenschaften
Produktname |
1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole |
|---|---|
Molekularformel |
C17H19N3O3S |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
1-(4-ethoxy-3-propan-2-ylphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C17H19N3O3S/c1-4-23-17-10-9-13(11-14(17)12(2)3)24(21,22)20-16-8-6-5-7-15(16)18-19-20/h5-12H,4H2,1-3H3 |
InChI-Schlüssel |
OKUFCRAGYZYETD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C(C)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







